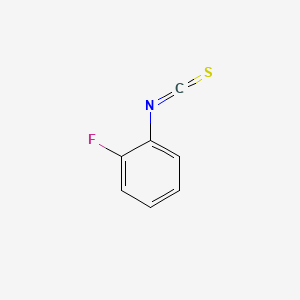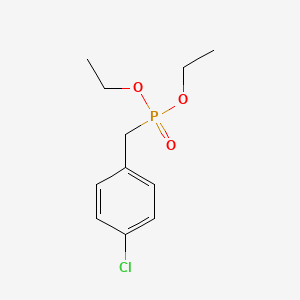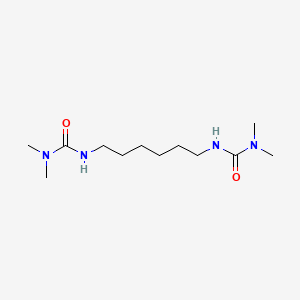
5-Chlor-2-Fluor-nitrobenzol
Übersicht
Beschreibung
5-Chloro-2-fluoronitrobenzene is a useful research compound. Its molecular formula is C6H3ClFNO2 and its molecular weight is 175.54 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-2-fluoronitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-2-fluoronitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-fluoronitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorierte Bausteine
5-Chlor-2-Fluor-nitrobenzol ist ein fluorierter Baustein . Das bedeutet, dass es als Ausgangsmaterial für die Synthese verschiedener anderer Verbindungen verwendet werden kann, insbesondere solcher, die die Einarbeitung eines Fluoratoms erfordern.
Synthese von Aminen
Diese Verbindung kann bei der Synthese von Aminen verwendet werden . Zum Beispiel kann es bei der Herstellung von N,N-Dimethyl-2-(2-Amino-4-Fluorphenylthio)benzylamin verwendet werden . Amine sind eine Klasse organischer Verbindungen, die ein Stickstoffatom mit einem freien Elektronenpaar enthalten und in einer Vielzahl von Anwendungen eingesetzt werden, darunter die Produktion von Pharmazeutika, Polymeren und Farbstoffen.
Synthese von fluorierten Verbindungen
Aufgrund seines Fluor-Gehalts kann this compound bei der Synthese von fluorierten Verbindungen verwendet werden . Fluorierte Verbindungen haben einzigartige Eigenschaften wie hohe thermische Stabilität und chemische Beständigkeit, wodurch sie in verschiedenen Branchen wie Pharmazeutika, Agrochemikalien und Materialwissenschaften nützlich sind.
Synthese von Nitro-Verbindungen
This compound enthält eine Nitrogruppe, wodurch es nützlich bei der Synthese von Nitro-Verbindungen ist . Nitro-Verbindungen werden häufig als Vorstufen für Amine verwendet, die in einer Vielzahl von chemischen Reaktionen und industriellen Prozessen eingesetzt werden.
Einsatz in der analytischen Chemie
This compound kann in der analytischen Chemie verwendet werden . Seine einzigartige Struktur und Eigenschaften können es zu einem nützlichen Standard oder Reagenz in verschiedenen analytischen Techniken machen.
Einsatz in der Materialwissenschaft
Aufgrund seiner einzigartigen Eigenschaften kann this compound in der Materialwissenschaft verwendet werden . Zum Beispiel könnte es bei der Synthese neuer Materialien mit gewünschten Eigenschaften verwendet werden.
Wirkmechanismus
Mode of Action
It is known that nitrobenzene derivatives can undergo various chemical reactions, such as reduction, substitution, and addition reactions, which can lead to changes in their targets .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-fluoronitrobenzene can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within the biological system where the compound is active .
Eigenschaften
IUPAC Name |
4-chloro-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAWBHLTWNWYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188056 | |
| Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345-18-6 | |
| Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-fluoronitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1-fluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-FLUORONITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAM88XP8XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of synthesizing 5-Chloro-2-fluoronitrobenzene using the methods described in the research papers?
A1: The research highlights two key advantages:
- Safety: Traditional methods involved the use of 2,4-dinitrochlorobenzene, a highly explosive intermediate. The new approach bypasses this dangerous compound, significantly improving safety. []
- Efficiency: Microwave-assisted synthesis, particularly when catalyzed by cetyltrimethylammonium bromide or polyethylene glycol, drastically reduces reaction times and often leads to higher yields compared to traditional heating methods. [, ] For instance, the synthesis of 5-Chloro-2-fluoronitrobenzene saw a 21-fold increase in reaction rate with microwave irradiation compared to conventional heating. []
Q2: What role do solvents play in the microwave-assisted synthesis of 5-Chloro-2-fluoronitrobenzene?
A2: Solvent choice is critical in microwave-assisted synthesis. The research indicates that polar aprotic solvents are particularly effective. Specifically, the following order of effectiveness was observed:
- Dimethyl sulfoxide > Sulfolane > N-methyl-2-pyrrolidone > N,N-dimethyl acetamide > N,N-dimethyl formamide []
Q3: How does the molecular weight of polyethylene glycol (PEG) impact its effectiveness as a catalyst in the synthesis of 5-Chloro-2-fluoronitrobenzene?
A: While different molecular weights of PEG can achieve similar conversion rates of the starting material, the research demonstrates that lower molecular weight PEGs lead to significantly lower yields of 5-Chloro-2-fluoronitrobenzene. [] This suggests that the lower molecular weight PEGs might be facilitating side reactions or hindering the desired reaction pathway despite promoting the consumption of the starting material.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1581809.png)








